![molecular formula C19H23N3O6 B029225 (R)-Xanthoanthrafil CAS No. 247568-68-9](/img/structure/B29225.png)
(R)-Xanthoanthrafil
描述
FR 226807 是一种由安斯泰来制药株式会社开发的小分子药物。它是一种有效且选择性的磷酸二酯酶 5A (PDE5A) 抑制剂,该酶在调节各种组织中环状鸟苷一磷酸 (cGMP) 水平方面起着至关重要的作用。 该化合物主要针对其在泌尿生殖系统疾病,特别是勃起功能障碍治疗中的潜在治疗应用进行了研究 .
准备方法
合成路线和反应条件
FR 226807 的合成涉及多个步骤,从市售起始原料开始最后一步涉及将氨基与适当的苄基衍生物偶联,形成目标化合物 .
工业生产方法
FR 226807 的工业生产遵循与上述类似的合成路线,并针对大规模生产进行了优化。 这包括使用高效催化剂、优化反应条件和纯化技术,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
FR 226807 会经历各种化学反应,包括:
氧化: 该化合物可在特定条件下氧化以形成相应的氧化物。
还原: 该化合物中的硝基可在催化剂存在下使用如氢气等还原剂还原为氨基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括钯催化剂或硼氢化钠的氢气。
取代: 常见的试剂包括卤化剂和亲核试剂.
形成的主要产物
科学研究应用
Pharmacological Applications
1.1 PDE5 Inhibition
(R)-Xanthoanthrafil's primary pharmacological application is its function as a PDE5 inhibitor. This mechanism is crucial for the treatment of erectile dysfunction (ED) and other related conditions. PDE5 inhibitors work by enhancing blood flow to the penis, thereby facilitating erections in response to sexual stimulation.
- Mechanism of Action : By inhibiting the enzyme phosphodiesterase type 5, this compound increases levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved erectile function .
1.2 Clinical Studies
Clinical studies have assessed the efficacy and safety of this compound in various formulations:
- A study published in Chemistry & Pharmaceutical Bulletin demonstrated that this compound could be effectively detected in dietary supplements marketed for sexual enhancement, confirming its presence and potential effectiveness in these products .
Analytical Applications
2.1 Detection in Dietary Supplements
The detection of this compound in dietary supplements is critical due to concerns over adulteration and safety. Various analytical techniques have been developed for this purpose:
- High-Performance Liquid Chromatography (HPLC) : HPLC methods have been employed to quantify this compound in supplements, ensuring compliance with safety standards and identifying potential illegal adulterants .
- PDE5 Inhibition Assays : A rapid screening method utilizing PDE5 inhibition assays has been established to identify adulterated products. This assay can analyze multiple samples simultaneously, providing quick and reliable results .
Table 1: Summary of Analytical Methods for Detecting this compound
Method | Description | Advantages |
---|---|---|
HPLC | Quantitative analysis of supplements | High sensitivity and specificity |
PDE5 Inhibition Assay | Rapid screening for PDE5 inhibitors | Fast results; simultaneous analysis |
IR Spectroscopy | Identification based on spectral fingerprints | Non-destructive; quick analysis |
3.1 Example Case Study
A notable case study involved the analysis of dietary supplements that claimed to enhance sexual performance. Using HPLC coupled with mass spectrometry, researchers successfully identified this compound among other compounds, confirming its presence as an active ingredient . The study highlighted the importance of rigorous testing to prevent consumer exposure to potentially harmful or ineffective products.
Regulatory Implications
The detection and regulation of this compound are essential for consumer safety. Regulatory bodies like the FDA closely monitor dietary supplements for adulteration with pharmaceutical compounds like PDE5 inhibitors. The establishment of standardized testing methods ensures that products on the market are safe and effective.
作用机制
FR 226807 通过选择性抑制磷酸二酯酶 5A 发挥作用,该酶负责降解环状鸟苷一磷酸。通过抑制该酶,FR 226807 提高了组织中环状鸟苷一磷酸的水平,从而导致血管舒张增强和血流改善。 这种机制在勃起功能障碍的治疗中特别有益,因为需要增加阴茎组织的血流才能勃起并维持勃起 .
相似化合物的比较
类似化合物
西地那非: 另一种用于治疗勃起功能障碍的知名磷酸二酯酶 5A 抑制剂。
他达拉非: 一种类似的化合物,与西地那非相比具有更长的作用持续时间。
伐地那非: 另一种具有类似作用机制的磷酸二酯酶 5A 抑制剂.
FR 226807 的独特性
与其他抑制剂相比,FR 226807 在磷酸二酯酶 5A 的效力和选择性方面独树一帜。这种选择性降低了脱靶效应的可能性,并增强了其治疗潜力。 此外,FR 226807 在临床前研究中已显示出有希望的结果,表明其作为泌尿生殖系统疾病新型治疗剂的潜力 .
生物活性
(R)-Xanthoanthrafil, also known as FR-226807, is a compound that has garnered attention for its biological activity as a phosphodiesterase-5 (PDE-5) inhibitor. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 389 g/mol. Its structure can be described as N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide, indicating its complex arrangement of functional groups that contribute to its pharmacological activity .
This compound functions primarily as a PDE-5 inhibitor. By inhibiting this enzyme, it enhances the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is similar to other well-known PDE-5 inhibitors like sildenafil and tadalafil but with distinct pharmacokinetic properties .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits PDE-5 with an IC50 value of 1.1 nM, indicating a high potency compared to other phosphodiesterases . Moreover, it has been shown to increase cGMP levels significantly in various tissues, including the kidney and aorta .
In Vivo Studies
A notable study involved spontaneous hypertensive rats treated with cyclosporin A to evaluate the nephroprotective effects of this compound. The results indicated that administration of the compound improved renal function and reduced histological damage associated with cyclosporin A treatment. Specifically, it led to increased cGMP levels in renal tissues, which correlated with improved renal parameters such as serum creatinine and sodium excretion .
Case Studies
- Dietary Supplement Analysis : The first case report identified this compound in a dietary supplement marketed for sexual enhancement. The product was analyzed using high-performance liquid chromatography (HPLC) and confirmed to contain approximately 31 mg of this compound per capsule. This finding raised concerns regarding the safety and regulation of dietary supplements containing unapproved pharmaceutical compounds .
- Health Risks Assessment : A broader analysis of illicit erectile dysfunction products revealed that many contain PDE-5 inhibitors like this compound. While these compounds can provide therapeutic benefits, their presence in unregulated products poses significant health risks due to potential mislabeling and dosage inaccuracies .
Research Findings Summary
Study Type | Findings |
---|---|
In Vitro | IC50 for PDE-5 inhibition: 1.1 nM; significant increase in cGMP levels in various tissues. |
In Vivo | Improved renal function in hypertensive rats treated with cyclosporin A when co-administered with this compound. |
Case Report | Detected in dietary supplements; raises regulatory concerns regarding safety and efficacy. |
Health Risks | Identified in illicit ED products; potential for mislabeling and health risks associated with unregulated use. |
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2R)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFCTXLAXIEMV-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179477 | |
Record name | (R)-Xanthoanthrafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247568-68-9 | |
Record name | FR 226807 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247568-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Xanthoanthrafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247568689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Xanthoanthrafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANTHOANTHRAFIL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAU22ZHP0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。